

HPLC analysis of 4-hydroxy-1,5-naphthyridine-3-carboxylic acid

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Compound of Interest

Compound Name: 4-Hydroxy-1,5-naphthyridine-3-carboxylic acid

Cat. No.: B1266681

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An Application Note and Protocol for the HPLC Analysis of **4-Hydroxy-1,5-naphthyridine-3-carboxylic Acid**

Application Note

Introduction

4-Hydroxy-1,5-naphthyridine-3-carboxylic acid is a key heterocyclic compound with significant interest in pharmaceutical research and drug development due to its structural similarity to quinolone antibiotics. The naphthyridine scaffold is a recognized pharmacophore, and derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. Accurate and reliable quantification of this compound is crucial for purity assessment, stability studies, and pharmacokinetic analysis. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of **4-hydroxy-1,5-naphthyridine-3-carboxylic acid**.

Analytical Principle

The method utilizes reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase. The retention of **4-hydroxy-1,5-naphthyridine-3-carboxylic acid** is controlled by adjusting the mobile phase composition, specifically the ratio of organic solvent (acetonitrile) to aqueous buffer and the pH. Due to the presence of a carboxylic acid group, the pH of the

mobile phase is critical to ensure consistent ionization and good peak shape. Acidic conditions, achieved by the addition of phosphoric acid or formic acid, are typically used to suppress the ionization of the carboxylic acid, leading to increased retention and improved peak symmetry. [1] Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Method Summary

A simple and efficient isocratic RP-HPLC method has been developed for the analysis of **4-hydroxy-1,5-naphthyridine-3-carboxylic acid**. The separation is achieved on a Newcrom R1 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile, water, and an acid modifier.[1] This method is scalable and can be adapted for preparative separation to isolate impurities.[1] For applications requiring mass spectrometry (MS) detection, phosphoric acid can be substituted with a volatile acid like formic acid.[1]

Data Presentation

Table 1: Chromatographic Performance

Parameter	Value
Retention Time (t _R)	4.25 min
Tailing Factor (T _f)	1.1
Theoretical Plates (N)	> 5000
Resolution (R _s)	> 2.0 (from adjacent peaks)
Limit of Detection (LOD)	0.05 µg/mL
Limit of Quantitation (LOQ)	0.15 µg/mL
Linearity (R ²)	> 0.999
Precision (%RSD)	< 2.0%
Accuracy (% Recovery)	98 - 102%

Experimental Protocols

1. Reagents and Materials

- **4-Hydroxy-1,5-naphthyridine-3-carboxylic acid** reference standard
- Acetonitrile (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Phosphoric acid (H_3PO_4), 85%
- Formic acid (HCOOH), for MS-compatible method
- Methanol (HPLC grade)
- 0.45 μ m syringe filters

2. Instrumentation and Chromatographic Conditions

- HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and UV detector.
- Column: Newcrom R1, 4.6 x 150 mm, 5 μ m particle size.[\[1\]](#)
- Mobile Phase:
 - For UV Detection: Acetonitrile:Water:Phosphoric Acid (e.g., 30:70:0.1, v/v/v). The exact ratio may need optimization based on the specific system and column.
 - For MS Detection: Acetonitrile:Water:Formic Acid (e.g., 30:70:0.1, v/v/v).[\[1\]](#)
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Injection Volume: 10 μ L
- UV Detection Wavelength: To be determined by measuring the UV spectrum of the analyte (typically in the range of 254-330 nm for naphthyridine derivatives).

- Run Time: 10 minutes

3. Standard Solution Preparation

- Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of **4-hydroxy-1,5-naphthyridine-3-carboxylic acid** reference standard and transfer it to a 10 mL volumetric flask. Dissolve in a small amount of methanol and dilute to the mark with the mobile phase.
- Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard solution with the mobile phase to achieve concentrations ranging from the LOQ to a suitable upper limit (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).

4. Sample Preparation

The sample preparation method will depend on the sample matrix. A general procedure for a solid sample is provided below.

- Accurately weigh a portion of the sample expected to contain the analyte.
- Dissolve the sample in a suitable solvent. Methanol or a mixture of methanol and water is often a good starting point.
- Use sonication or vortexing to ensure complete dissolution.
- Dilute the sample solution with the mobile phase to bring the analyte concentration within the calibration range.
- Filter the final sample solution through a 0.45 µm syringe filter into an HPLC vial before injection to remove any particulate matter.[\[2\]](#)

5. System Suitability

Before running the analysis, perform a system suitability test to ensure the chromatographic system is performing adequately.

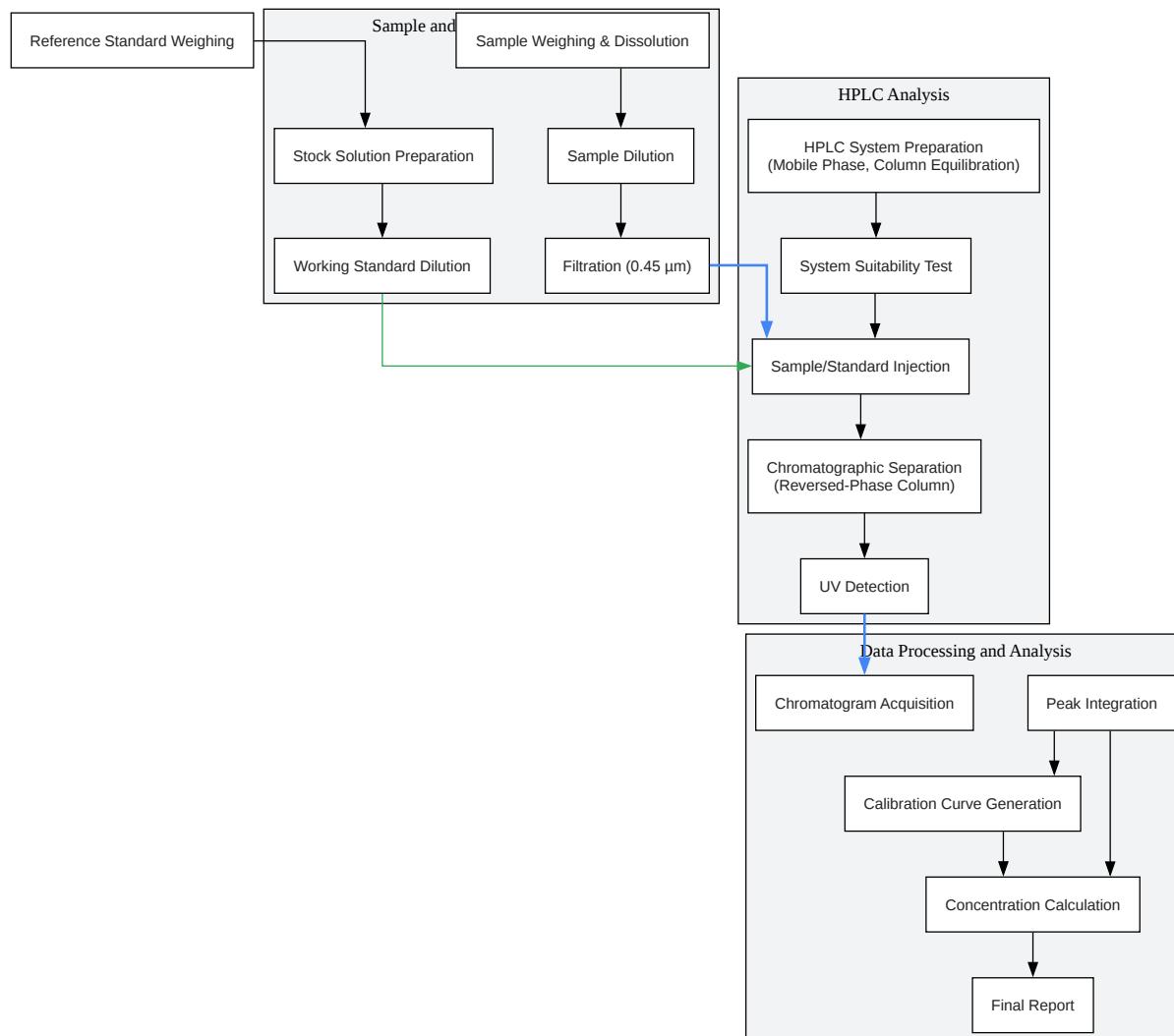
- Inject the working standard solution (e.g., 10 µg/mL) five or six times.

- Calculate the relative standard deviation (%RSD) for the peak area and retention time. The %RSD should be less than 2%.
- Evaluate the tailing factor and the number of theoretical plates to ensure they meet the criteria specified in Table 1.

6. Data Analysis

- Generate a calibration curve by plotting the peak area of the standard solutions versus their concentration.
- Perform a linear regression analysis on the calibration curve. The correlation coefficient (R^2) should be greater than 0.999.
- Determine the concentration of **4-hydroxy-1,5-naphthyridine-3-carboxylic acid** in the samples by interpolating their peak areas from the calibration curve.

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References

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